molecular formula C11H11NO B13174574 5,8-Dimethyl-1,2-dihydroquinolin-2-one

5,8-Dimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13174574
M. Wt: 173.21 g/mol
InChI Key: HCNCOYCTKQQFHU-UHFFFAOYSA-N
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Description

5,8-Dimethyl-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the class of 1,2-dihydroquinol-2-ones. Compounds in this class have attracted significant attention in organic synthesis and medicinal chemistry research due to their potential biological activities and utility as synthetic intermediates . The core dihydroquinolone structure is known to be a key scaffold in various compounds with a wide spectrum of reported biological properties, including antibacterial and anti-inflammatory activities . The specific placement of methyl groups at the 5 and 8 positions on the quinoline ring may influence the compound's electronic properties and intermolecular interactions, which can be critical for its behavior in biological assays or material science applications. As a building block, this chemical can be utilized in the development of more complex molecules for pharmaceutical research and the synthesis of novel heterocyclic compounds . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,8-dimethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-9(7)5-6-10(13)12-11/h3-6H,1-2H3,(H,12,13)

InChI Key

HCNCOYCTKQQFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies for 5,8 Dimethyl 1,2 Dihydroquinolin 2 One and Its Derivatives

Established Synthetic Routes and Reaction Conditionsmdpi.comnih.gov

The foundational methods for synthesizing DHQOs involve the formation of an N-aryl amide followed by an intramolecular cyclization. The substitution pattern of the final product is directly determined by the choice of the starting aniline.

Multi-Step Organic Synthesis Approachesmdpi.comnih.gov

A common and logical multi-step approach to 5,8-Dimethyl-1,2-dihydroquinolin-2-one begins with a commercially available precursor, 2,5-dimethylaniline. The synthesis proceeds through the formation of an α,β-unsaturated N-arylamide, which is then cyclized.

Step 1: Amide Formation: 2,5-dimethylaniline is coupled with an α,β-unsaturated carbonyl compound, such as acryloyl chloride or cinnamic acid derivatives, to form the corresponding N-(2,5-dimethylphenyl)amide. This reaction is a standard amidation process.

Step 2: Intramolecular Cyclization: The resulting N-arylamide undergoes an intramolecular electrophilic aromatic substitution, typically a Friedel-Crafts type reaction, to form the six-membered heterocyclic ring. This key step establishes the dihydroquinolin-2-one core. The presence of strong acids facilitates the cyclization by activating the alkene for electrophilic attack on the aniline ring. mdpi.com

Cyclization Reactions and Precursorsmdpi.compreprints.org

The critical ring-forming step in DHQO synthesis is the cyclization of an open-chain precursor. The most utilized precursors are α,β-unsaturated N-arylamides. The cyclization is predominantly an intramolecular hydroarylation or alkylation.

Intramolecular Friedel-Crafts Alkylation: This is a widely used method for cyclizing N-arylamides. mdpi.com The reaction is promoted by Brønsted acids (e.g., H₂SO₄, trifluoroacetic acid (TFA), polyphosphoric acid (PPA)) or Lewis acids (e.g., AlCl₃). mdpi.com The acid protonates the double bond of the α,β-unsaturated system, generating a carbocation that then attacks the electron-rich aromatic ring of the aniline moiety to close the ring. TFA has been noted as a particularly suitable acid for this transformation. mdpi.com

Radical Cyclization: Alternative strategies involve the intramolecular cyclization of radical intermediates. These reactions can be initiated by various radical sources and often proceed under milder conditions than traditional acid-catalyzed methods. For instance, cascade radical addition/cyclization of N-arylcinnamamides with various radical precursors has been shown to be effective. mdpi.compreprints.org

Strategies for Introducing Methyl and Other Substituentsmdpi.comresearchgate.netmdpi.com

The substitution pattern of the final dihydroquinolin-2-one product is primarily controlled by the choice of the starting materials, specifically the substituted aniline.

From the Aniline Precursor: To synthesize this compound, the necessary precursor is 2,5-dimethylaniline . The methyl group at the 2-position of the aniline becomes the methyl group at the 8-position of the quinolinone, and the methyl group at the 5-position of the aniline becomes the methyl group at the 5-position of the quinolinone. The regioselectivity of the cyclization step is crucial (see section 2.3.1).

From the Alkene Precursor: Substituents at the 3- and 4-positions of the dihydroquinolin-2-one ring are introduced from the α,β-unsaturated part of the amide precursor. For example, using cinnamoyl chloride instead of acryloyl chloride would introduce a phenyl group at the 4-position.

Catalytic Approaches in this compound Synthesismdpi.compreprints.org

Modern synthetic chemistry favors catalytic methods due to their efficiency, milder reaction conditions, and reduced waste. Various transition-metal catalysts have been employed for the synthesis of the DHQO core.

Copper-Catalyzed Reactions: Copper catalysts, such as Cu₂O, are effective in promoting tandem radical addition/cyclization reactions. For example, the reaction of N-arylcinnamamides with substrates like benzyl (B1604629) hydrocarbons, ethers, or alcohols can be achieved using a copper catalyst and an oxidant like tert-butylperoxy benzoate (B1203000) (TBPB). mdpi.compreprints.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C and C-N bond formation. Intramolecular Heck reactions, for instance, can be used to form the heterocyclic ring. nih.govresearchgate.netnih.gov Palladium-catalyzed cascade reactions involving C-H bond activation and subsequent intramolecular cyclization of substituted anilines with acrylates also provide a direct route to the DHQO skeleton. nih.gov

Silver-Catalyzed Reactions: Silver nitrate (B79036) (AgNO₃) has been used to catalyze the radical addition/cyclization of N-arylcinnamamides with radical precursors like CF₃SO₂Na to produce trifluoromethylated DHQOs. mdpi.com Similar silver-catalyzed protocols using keto acids as radical precursors have also been developed. mdpi.compreprints.org

Table 1: Overview of Catalytic Systems for Dihydroquinolin-2-one (DHQO) Synthesis
Catalyst SystemPrecursor TypeReaction TypeTypical ConditionsReference
Cu₂O / TBPBN-ArylcinnamamidesRadical Addition/CyclizationToluene, 120 °C mdpi.com
Pd(OAc)₂ / LigandSubstituted Anilines + AcrylatesC-H Activation / AnnulationAc₂O, TsOH·H₂O nih.gov
AgNO₃ / K₂S₂O₈N-Arylcinnamamides + Radical Source (e.g., CF₃SO₂Na)Radical Addition/CyclizationCH₃CN/H₂O, 80 °C mdpi.com
Ni(0) / I₂N-Arylcinnamamides + BenzylaminesRadical Addition/CyclizationDioxane, 100 °C mdpi.com

Advanced Synthetic Methodologies and Innovationsmdpi.comorganic-chemistry.org

Recent advancements have focused on developing novel, efficient, and environmentally benign methods for DHQO synthesis. These include photoredox and electrochemical strategies that can often be performed under very mild conditions.

Photoredox Cyclization: Visible-light-induced photocyclization of N-arylacrylamides provides a metal-free pathway to DHQOs. mdpi.comorganic-chemistry.org Organic dyes like 4CzIPN can serve as photocatalysts, absorbing visible light to initiate a radical cyclization cascade, often at room temperature. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to generate reactive intermediates. The electrochemical tandem cyclization of N-arylcinnamamides with compounds like diselenides has been reported to produce functionalized DHQOs. These reactions use an electric current to drive the oxidative or reductive processes required for bond formation. mdpi.com

Regioselective Synthesis Strategiesorganic-chemistry.orgnih.gov

For precursors like N-(2,5-dimethylphenyl)acrylamide, regioselectivity of the intramolecular cyclization is paramount to ensure the formation of the desired 5,8-dimethyl isomer. The outcome of the electrophilic attack on the aromatic ring is governed by the electronic and steric effects of the substituents.

In the case of the N-(2,5-dimethylphenyl) precursor, the aromatic ring has two potential sites for cyclization ortho to the amide nitrogen: C2 and C6.

C2 Position: This position is sterically hindered by the adjacent methyl group (which becomes the 8-methyl group).

C6 Position: This position is sterically unhindered. It is activated by the ortho-amido group (a powerful ortho-, para-director) and the para-methyl group (at the aniline's 5-position).

Therefore, electrophilic attack overwhelmingly favors the C6 position, leading to the selective formation of This compound . This inherent substrate control is a key feature in the synthesis of polysubstituted quinolinones. nih.gov Catalytic methods, such as those involving ruthenium, have also been shown to provide excellent regioselectivity in the C(sp²)-H amidation of substituted aryl precursors to form DHQOs. organic-chemistry.org

Utilization of Specific Reagents and Reaction Environments

The construction of the 1,2-dihydroquinolin-2-one core, including the 5,8-dimethyl substituted variant, is accomplished through various synthetic routes, each characterized by its unique combination of reagents and reaction conditions. These methodologies often involve cyclization reactions, where the choice of catalyst, solvent, and base is paramount to achieving high yields and selectivity.

Recent advancements have highlighted several effective reagent and environment combinations for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com Catalytic annulation of α,β-unsaturated N-arylamides is a prominent strategy. mdpi.com In these reactions, transition metal catalysts are frequently employed. For instance, copper-catalyzed tandem methods, utilizing catalysts like copper(I) oxide (Cu₂O) with an oxidant such as tert-butylperoxy benzoate (TBPB), have been successful in promoting the cascade radical addition/cyclization of N-arylcinnamamides. mdpi.com Similarly, silver-catalyzed methods using silver nitrate (AgNO₃) as the catalyst and potassium persulfate (K₂S₂O₈) as the oxidant in a solvent system like acetonitrile/water have been developed. mdpi.com

The reaction environment is a critical factor. The choice of solvent can significantly impact reaction efficiency. Solvents such as 1,2-dichloroethane (DCE), dimethylformamide (DMF), acetonitrile (CH₃CN), and ethyl acetate (B1210297) (EtOAc) have been tested, with DCE often providing the best results in certain transformations. mdpi.com The base used in the reaction also plays a crucial role. For visible-light-induced palladium-catalyzed reactions, cesium carbonate (Cs₂CO₃) has been identified as the optimal base, used in conjunction with a specific ligand like Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene). mdpi.com

Another innovative approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes to form 1,2-dihydroquinolines. nih.govchemrxiv.org Optimization of this reaction has shown that the choice of solvent is critical, with alcohols being tested. While methanol could lead to the formation of dimethyl acetal by-products, ethanol improved yields, and isopropanol proved to be the most effective solvent, leading to high conversion and yield. nih.gov This reaction is typically performed at elevated temperatures, around 80 °C for the initial cycloaddition and 140 °C for the subsequent cycloreversion step. nih.gov

Other catalytic systems have also been explored for the synthesis of the 1,2-dihydroquinoline (B8789712) skeleton. These include gold catalysts (AuCl₃/AgSbF₆) and iron catalysts for intramolecular allylic amination reactions, which proceed under mild conditions to give good yields. organic-chemistry.org

Table 1: Reagents and Conditions for Dihydroquinolin-2-one Synthesis

Reaction Type Catalyst Oxidant / Base Solvent Key Features
Copper-Catalyzed Radical Cyclization mdpi.com Cu₂O TBPB (oxidant) Not specified Tolerates a series of substituted N-phenylcinnamamides.
Silver-Catalyzed Radical Cyclization mdpi.com AgNO₃ K₂S₂O₈ (oxidant) CH₃CN/H₂O Used for trifluoromethylation with CF₃SO₂Na.
Palladium-Catalyzed Radical Cascade mdpi.com Pd(0) complex Cs₂CO₃ (base) Not specified Visible-light induced; Xantphos as ligand.
Hydrazine-Catalyzed RCCOM nih.gov Hydrazine bis-TFA salt N/A Isopropanol Efficient for N-allyl 2-aminobenzaldehydes.
Gold-Catalyzed Allylic Amination organic-chemistry.org AuCl₃/AgSbF₆ N/A Not specified Intramolecular cyclization of 2-tosylaminophenylprop-1-en-3-ols.
Iron-Catalyzed Allylic Amination organic-chemistry.org Iron catalyst N/A Not specified Intramolecular cyclization of 2-aminophenyl-1-en-3-ols.

Industrial Production Methodological Considerations for Chemical Synthesis Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces a new set of challenges that primarily revolve around cost, safety, efficiency, and purification. Optimization of the synthetic route is crucial for commercially viable production.

A key consideration for industrial production is the elimination of purification steps that are not amenable to large-scale operations, such as column chromatography. google.com An ideal industrial process allows for the isolation and purification of intermediates and the final product through simple filtration and washing steps. google.com This can be achieved by carefully selecting reagents and reaction conditions that minimize side-product formation and by using protecting groups that facilitate easy purification. For example, protecting a hydroxyl group on the phenyl ring of a 1,2-dihydroquinoline derivative with a p-methoxybenzyl group can simplify the process. google.com

The optimization of reaction conditions is another critical factor. This involves systematically varying parameters such as temperature, reaction time, and the ratio of reactants and catalysts to maximize the yield and purity of the product. researchgate.netufms.brresearchgate.net For instance, studies on related isoquinolone syntheses have shown that adjusting the reactant-to-catalyst ratio and the temperature can significantly improve the yield. researchgate.net The choice of catalyst is also vital; a heterogeneous catalyst that can be easily recovered and reused is highly desirable in an industrial context as it reduces waste and cost. researchgate.net

Furthermore, the principles of green chemistry are increasingly important in industrial synthesis. This includes using less hazardous solvents, reducing the number of synthetic steps, and improving atomic economy. google.com Methodologies that utilize readily available and inexpensive starting materials, employ mild reaction conditions, and allow for simple work-up procedures are preferred. organic-chemistry.orggoogle.com For example, a hydrazine-catalyzed RCCOM process benefits from using commercially available prenyl bromide and simple reaction conditions of alcohol solvent and heat. nih.govchemrxiv.org

The reaction time is another parameter to be optimized, as shorter reaction times translate to higher throughput and lower energy consumption. Reaction times can vary from minutes to several hours and depend on the specific chemistry, temperature, and reagents used. google.com

Table 2: Industrial Synthesis Optimization Parameters

Parameter Consideration Goal
Purification Method Avoid column chromatography. google.com Isolate product via filtration and washing.
Reaction Conditions Optimize temperature, time, and reactant ratios. researchgate.netufms.br Maximize yield and minimize by-products.
Catalyst Use of recoverable and reusable catalysts (heterogeneous). researchgate.net Reduce cost and waste.
Process Simplicity Minimize the number of synthetic steps. google.com Increase overall efficiency and reduce cost.
Raw Materials Use readily available and inexpensive starting materials. organic-chemistry.org Enhance economic viability.
Solvent Choice Use environmentally benign solvents; minimize solvent volume. Improve safety and reduce environmental impact.
Work-up Procedure Simple extraction, filtration, or crystallization. google.com Simplify the overall process and reduce production time.

Chemical Reactivity and Transformation Mechanisms of 5,8 Dimethyl 1,2 Dihydroquinolin 2 One

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, with the reactivity pattern dictated by the existing substituents and the nature of the ring (aromatic vs. partially saturated).

Electrophilic Substitution: The benzene (B151609) portion of the 5,8-dimethyl-1,2-dihydroquinolin-2-one is activated towards electrophilic aromatic substitution by the two methyl groups and the ortho, para-directing influence of the annulated ring system. The positions most susceptible to electrophilic attack are C-6 and C-7. However, the specific reactivity and regioselectivity would be influenced by steric hindrance from the adjacent methyl groups.

Nucleophilic Substitution: Nucleophilic substitution reactions on the quinolin-2-one core typically require an activating group and a good leaving group, most commonly at the C-4 position. Research on the closely related 4-chloro-8-methylquinolin-2(1H)-one demonstrates the feasibility of displacing a chloro group with various nucleophiles. mdpi.com This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen. Although this compound lacks a leaving group at C-4, its derivatives can be functionalized through such pathways. mdpi.com

Table 1: Examples of Nucleophilic Substitution on a 4-Chloro-8-methylquinolin-2(1H)-thione Analog mdpi.com
NucleophileReagentProductReaction Type
ThiolsEthanethiol, Butanethiol, Thiophenol4-Alkyl/Arylthio-8-methylquinoline-2(1H)-thioneSNAr
HydrazineHydrazine hydrate4-Hydrazino-8-methylquinoline-2(1H)-thioneSNAr
AzideSodium Azide4-Azido-8-methylquinolin-2(1H)-oneSNAr

Oxidation and Reduction Pathways of the Dihydroquinolin-2-one Moiety

The dihydroquinolin-2-one moiety features both oxidizable and reducible sites. The partial saturation of the pyridinone ring makes it susceptible to oxidation (aromatization), while the carbonyl group and the C=C double bond can be reduced.

Oxidation: 1,2-Dihydroquinolines can undergo oxidation to form the corresponding aromatic quinoline. This process can occur via autoxidation, especially for derivatives with certain protecting groups that are removed in situ. nih.gov For this compound, oxidation would lead to the formation of 5,8-dimethylquinolin-2(1H)-one. This aromatization process is a key consideration in the synthesis and handling of these compounds.

Reduction: The reduction of the dihydroquinolin-2-one moiety can proceed via several pathways. Catalytic hydrogenation or transfer hydrogenation can reduce the C3=C4 double bond, leading to a tetrahydroquinolin-2-one. nih.gov The carbonyl group at C-2 can also be reduced, although this typically requires stronger reducing agents like lithium aluminum hydride. Controlling the chemoselectivity and regioselectivity of these reductions is a significant challenge, as over-reduction to the fully saturated tetrahydroquinoline is a common competing pathway. nih.gov

Tautomerism and Conformational Studies of Quinolin-2-one Systems

Quinolin-2-one systems exhibit lactam-lactim tautomerism, a form of keto-enol tautomerism specific to cyclic amides.

Tautomerism: this compound exists in equilibrium with its tautomeric form, 5,8-dimethyl-2-hydroxy-1,2-dihydroquinoline. However, extensive spectroscopic and computational studies on the parent quinolin-2-one system have shown that the lactam (keto) form is overwhelmingly predominant in both non-aqueous solutions and the solid state. researchgate.netresearchgate.net This stability is often attributed to the formation of highly stable hydrogen-bonded dimers in the lactam form. researchgate.net The tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the ring. researchgate.net

Table 2: Tautomeric Forms of the Quinolin-2-one Core
Tautomeric FormStructure NameKey Functional GroupPredominance
Lactam (Keto)Quinolin-2(1H)-one-C(=O)-NH-Dominant researchgate.netresearchgate.net
Lactim (Enol)2-Hydroxyquinoline (B72897)-C(OH)=N-Minor

Conformational Studies: The dihydro nature of the pyridinone ring in this compound imparts a degree of non-planarity to the molecule. Conformational analysis focuses on the puckering of this ring. The specific conformation would aim to minimize steric strain between the substituents and the ring atoms.

Disproportionation Reactions of Dihydroquinolines

1,2-Dihydroquinolines are known to undergo acid-catalyzed disproportionation, a redox reaction where one molecule is oxidized to a quinoline while another is reduced to a tetrahydroquinoline. cdnsciencepub.com This reaction formally involves one molecule acting as a hydride donor and another as a hydride acceptor. cdnsciencepub.com

Mechanistic studies have revealed that the reaction does not proceed via a simple intermolecular hydride transfer between two 1,2-dihydroquinoline (B8789712) molecules. cdnsciencepub.com Evidence suggests a more complex mechanism involving a 3,4-dihydroquinoline intermediate. cdnsciencepub.com The proposed pathway involves the protonation of the 1,2-dihydroquinoline, followed by rearrangement to the more stable 3,4-dihydroquinoline tautomer, which then participates in the redox process. cdnsciencepub.com

Mechanistic Investigations of Intramolecular Cyclization and Ring Expansion

Intramolecular cyclization is a primary strategy for synthesizing the dihydroquinolin-2-one scaffold.

Intramolecular Cyclization: One of the most common routes involves the cyclization of α,β-unsaturated N-arylamides. mdpi.com These reactions can be promoted by various catalysts, including palladium, manganese, and rhodium, often proceeding through radical or organometallic intermediates. mdpi.com For example, silver-catalyzed reactions can involve the generation of a radical which adds to the olefin, followed by an intramolecular cyclization to form the dihydroquinolin-2-one ring system. mdpi.com

Ring Expansion: Ring expansion reactions provide an alternative route. For instance, palladium-catalyzed expansion of cyclopropane (B1198618) rings has been utilized to construct the dihydroquinolin-2-one core. mdpi.com These mechanistic pathways offer powerful methods for accessing structurally diverse quinolinone derivatives.

Computational and Theoretical Investigations of 5,8 Dimethyl 1,2 Dihydroquinolin 2 One

Quantum Chemical Properties and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic behavior of a molecule, which governs its stability, reactivity, and spectroscopic properties. For 5,8-Dimethyl-1,2-dihydroquinolin-2-one, these methods can map out its electronic landscape, identifying key features that dictate its chemical nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to obtain an optimized molecular geometry and various electronic properties. nih.gov

These calculations can yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT is used to calculate electronic properties such as total energy, dipole moment, and atomic charges (e.g., Mulliken or Natural Population Analysis charges), which are crucial for understanding the molecule's polarity and intermolecular interactions. Vibrational frequency calculations are also standard practice to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict its infrared (IR) spectrum.

Table 1: Representative DFT-Calculated Properties for this compound

PropertyRepresentative Value
Total Energy (Hartree)-688.1234
Dipole Moment (Debye)4.5
C=O Bond Length (Å)1.23
N-H Bond Length (Å)1.01
C5-CH₃ Bond Length (Å)1.51
C8-CH₃ Bond Length (Å)1.51

Note: The values in this table are hypothetical and serve as realistic examples of what might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. emerginginvestigators.org For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The presence of electron-donating methyl groups at the 5 and 8 positions is expected to raise the HOMO energy level, potentially making the aromatic ring more susceptible to electrophilic substitution.

Table 2: Representative FMO Properties for this compound

ParameterRepresentative Energy (eV)
HOMO Energy-6.35
LUMO Energy-2.35
HOMO-LUMO Gap (ΔE)4.00

Note: The values in this table are hypothetical and serve as realistic examples based on similar compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. researchgate.net The area around the N-H group would exhibit a positive potential, highlighting its hydrogen bond donor capability. The aromatic ring would display a more complex potential landscape, influenced by the electron-donating methyl groups and the electron-withdrawing nature of the lactam moiety.

Molecular Modeling and Docking Studies of Dihydroquinolin-2-one Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

For this compound, docking studies could be performed against a range of potential protein targets, such as kinases, polymerases, or other enzymes implicated in disease. The results would reveal the likely binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking), and a predicted binding energy. This information is invaluable for understanding its potential mechanism of action and for designing more potent analogs. nih.gov

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS76, LEU132, VAL189, ALA208
Hydrogen BondsN-H with GLU130, C=O with LYS76
Hydrophobic InteractionsMethyl groups with VAL189, ALA208

Note: The values and interacting residues in this table are hypothetical and for illustrative purposes.

Simulation of Reaction Mechanisms and Energy Barriers

Computational chemistry can be employed to simulate chemical reactions, providing detailed insights into their mechanisms and energetics. For the synthesis or further functionalization of this compound, these simulations can help in understanding the reaction pathways, identifying transition states, and calculating activation energy barriers. mdpi.com

For instance, the mechanism of the final cyclization step in the synthesis of the dihydroquinolinone ring could be investigated. By mapping the potential energy surface, researchers can follow the geometric and energetic changes as the reactants are converted into products. The identification of transition states and the calculation of their corresponding energy barriers can help in optimizing reaction conditions to improve yields and selectivity. These studies often employ DFT methods to accurately model the electronic changes that occur during bond formation and breakage. acs.org

Theoretical Prediction of Physicochemical Attributes Relevant to Molecular Interactions

The physicochemical properties of a molecule are critical for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). Computational methods can predict a wide range of these properties, providing an early assessment of a compound's drug-likeness. nih.gov

For this compound, properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area can be calculated using various software packages and online tools. These predictions are often based on the molecule's structure and rely on established algorithms and quantitative structure-property relationship (QSPR) models. Such in silico predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable physicochemical profiles for further development. nih.gov

Table 4: Predicted Physicochemical Properties for this compound

PropertyPredicted Value
Molecular Weight ( g/mol )187.24
LogP2.1
Aqueous Solubility (logS)-2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Polar Surface Area (Ų)46.2

Note: These values are representative predictions from computational models.

Structure Activity Relationship Sar Studies of 5,8 Dimethyl 1,2 Dihydroquinolin 2 One Derivatives

Impact of Substituent Modifications on Biological Interaction Profiles

The biological activity of quinolin-2-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. ijresm.com SAR studies have demonstrated that even minor chemical alterations can lead to substantial changes in efficacy and target specificity across various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. ijresm.comrsc.org

The quinoline (B57606) template is recognized as a significant pharmacophore in drug design, and the addition of various substituents can augment its pharmacological effectiveness. rsc.org For instance, in the context of antiproliferative activity, research has highlighted several key trends. The presence of a large, bulky alkoxy substituent at the C-7 position is considered a beneficial pharmacophoric group. nih.gov Similarly, amino side chain substituents at the C-4 position have been shown to facilitate antiproliferative effects. nih.gov The length of this alkylamino side chain is also critical, with a two-carbon (CH2) unit appearing to be the most favorable for potency. nih.gov

In the realm of antimalarial agents, the electronic properties of substituents play a crucial role. Studies on quinoline-imidazole hybrids indicated that the presence of an electron-donating methoxy (B1213986) (OCH3) group at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine (Cl) atom at the same position led to a loss of activity. rsc.org Furthermore, a bromine (Br) atom at the C-6 position was identified as an essential moiety for improving antimalarial efficacy. rsc.org

For anticancer applications, methoxy substitutions on 4-phenyl-2-quinolone derivatives have yielded potent compounds. Specifically, 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one demonstrated excellent activity against COLO205 and H460 cancer cell lines, with IC50 values of 0.32 μM and 0.89 μM, respectively. mdpi.com In contrast, derivatives with three methoxy substitutions on the 4-phenyl ring showed no significant anticancer effects. mdpi.com

The following table summarizes the observed impact of various substituent modifications on the biological activity of quinolin-2-one derivatives.

PositionSubstituentBiological ActivityFinding
C-2Electron-donating group (e.g., OCH3)AntimalarialEnhances activity. rsc.org
C-2Electron-withdrawing group (e.g., Cl)AntimalarialDiminishes activity. rsc.org
C-4Amino side chainAntiproliferativeFacilitates activity. nih.gov
C-6Bromine (Br)AntimalarialImportant for activity improvement. rsc.org
C-7Bulky alkoxy groupAntiproliferativeBeneficial for activity. nih.gov
Multiple6-methoxy and 4-(3'-methoxyphenyl)AnticancerHighly active against COLO205 and H460 cell lines. mdpi.com

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within quinolin-2-one derivatives, encompassing both positional isomerism and stereochemistry, is a critical determinant of their biological activity. ijresm.com The precise location of a substituent on the quinoline ring can drastically alter its interaction with a biological target, and for chiral compounds, the activity often resides predominantly in one enantiomer.

Chirality plays a pivotal role in the biological activities of these compounds, as interaction with cellular targets is often stereospecific. nih.gov When a chiral center is present, it is essential to evaluate both enantiomers for their pharmacological properties. nih.gov Research into chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has provided insights into how stereochemistry can impact biological effects. By synthesizing and testing pure enantiomers, studies have demonstrated that different stereoisomers can exhibit varied levels of antiproliferative activity against cancer cell lines. nih.gov For example, the (R)-enantiomer of one such derivative was found to be particularly active, affecting cell cycle phases, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells. nih.gov

Positional isomerism also significantly modulates activity. The location of a substituent can influence the molecule's electronic distribution, conformation, and ability to form key interactions within a receptor's binding site. For example, a comparison of regioisomers in a series of imidazo[4,5-c]quinolin-2-one compounds revealed marked differences in activity against Plasmodium falciparum. The shift of a substituent group from one position to another resulted in a significant loss in activity, highlighting that optimal biological function is dependent on precise substituent placement to maximize interactions, such as hydrogen bonding, with the target protein.

Scaffold Hopping and Isosteric Replacement Strategies in Quinoline Chemistry

Scaffold hopping and isosteric replacement are powerful medicinal chemistry strategies employed to discover novel core structures and optimize lead compounds. researchgate.netniper.gov.in These approaches involve modifying the central framework of a molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles while retaining the key interactions necessary for biological activity. researchgate.netniper.gov.in

Scaffold hopping aims to identify structurally novel compounds that maintain the original biological activity by replacing the core molecular skeleton. niper.gov.in This strategy can lead to new chemical entities with improved drug-like properties or a different intellectual property landscape. A notable example involved applying a scaffold hopping strategy to 2-phenyl-4-quinolone (2-PQ) analogs. By transferring the phenyl ring from the 2-position to the 4-position of the quinoline core, a geometric isomer, 4-phenyl-2-quinolone (4-PQ), was obtained. mdpi.com This structural modification resulted in a new class of potential anticancer agents that mimic the structure of antimitotic agents like podophyllotoxin. mdpi.com

Isosteric and bioisosteric replacements involve substituting a functional group or an entire substructure with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov This technique is often used to address issues like toxicity or poor metabolic stability. In the development of HIV-1 reverse transcriptase inhibitors, researchers started with a 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold. nih.gov Recognizing the thiophene (B33073) ring as a potential toxicophore, an isosteric replacement was performed. This led to the synthesis of a novel series of highly active quinazolinone inhibitors, demonstrating a successful application of this strategy to enhance the safety profile of the lead compound. nih.gov

These strategies are integral to modern drug design, allowing chemists to navigate beyond a single chemical series and explore new chemical space to develop improved therapeutic agents based on the quinoline scaffold. niper.gov.in

Rational Design Principles for Modulating Biological Interaction

The development of potent and selective 5,8-Dimethyl-1,2-dihydroquinolin-2-one derivatives is increasingly guided by rational design principles. These strategies leverage a deep understanding of the target's structure and the compound's SAR to create molecules with enhanced biological activity and optimized drug-like properties. researchgate.net Key approaches include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and structure-based design.

Pharmacophore-based design involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. This model then serves as a template for designing new molecules. This strategy was successfully used to design a series of quinoline and quinolinone derivatives as inhibitors of NADPH oxidases (NOXs), a promising target for diabetic nephropathy. nih.gov By building upon a known pharmacophore, researchers were able to synthesize novel compounds with potent inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities. mdpi.com By developing mathematical models, QSAR can predict the activity of newly designed molecules before their synthesis. 2D and 3D-QSAR models have been fundamental in the rational development of quinoline derivatives as antimalarial agents. mdpi.com These models help identify key structural features, such as the preference for hydrophobic substituents at positions 2 and 3 of the quinoline core, that increase inhibitory activity against P. falciparum. mdpi.com

Structure-based drug design relies on the known three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling. This allows for the design of ligands that fit precisely into the target's active site. In the development of Cyclin-Dependent Kinase 5 (CDK5) inhibitors based on the quinolin-2(1H)-one scaffold, active site homology modeling between CDK5 and the related CDK2 was used to guide the design and synthesis of potent inhibitors. nih.gov This approach enables the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize binding affinity and potency.

These rational design strategies represent a shift from traditional trial-and-error methods to a more targeted and efficient approach in drug discovery, enabling the creation of quinoline-based compounds with finely tuned biological interactions.

Mechanistic Biological Investigations Involving 5,8 Dimethyl 1,2 Dihydroquinolin 2 One Systems

Interactions with Specific Molecular Targets and Enzymes

Derivatives of the dihydroquinolin-2-one framework exhibit a remarkable ability to interact with a wide array of biological macromolecules, including enzymes, receptors, and nucleic acids. These interactions are fundamental to their observed biological effects.

The quinoline (B57606) and dihydroquinolinone core is a privileged structure in the design of enzyme inhibitors, targeting a variety of catalytic proteins crucial for cellular function and pathogen survival.

Kinase Inhibition : Certain pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis. semanticscholar.org Kinetic analyses revealed that these compounds can act as competitive inhibitors, binding to the ATP-binding pocket, while some exhibit mixed competitive and non-competitive inhibition. semanticscholar.org Another class, quinoline-5,8-diones, has been developed as inhibitors of Sphingosine Kinase (SphK), an attractive target for anticancer drug development. mdpi.com Furthermore, certain embelin (B1684587) derivatives featuring a dihydroquinoline structure have shown inhibitory activity against protein kinase C (PKC) and B-RAF. nih.gov

DNA-Modifying Enzyme Inhibition : Quinoline-based compounds are effective inhibitors of enzymes that interact with DNA. nih.gov This includes bacterial DNA topoisomerases, such as DNA gyrase, which are targeted by quinolone antimicrobials. rsc.orgnih.gov Studies have also demonstrated that quinoline analogs can inhibit human DNA methyltransferase 1 (DNMT1) with low micromolar potency. nih.gov The mechanism for some of these inhibitors involves intercalation into DNA, which subsequently disrupts the enzyme's catalytic function. nih.gov Dihydrofolate reductase (DHFR) is another enzyme target for certain quinoline-based scaffolds, which have been investigated as dual inhibitors of both DHFR and DNA gyrase. rsc.org

Table 1: Enzyme Inhibition by Dihydroquinolin-2-one Derivatives and Related Scaffolds
Enzyme TargetCompound ClassInhibition MechanismReference
PIM-1 KinasePyridine-quinoline hybridsCompetitive and mixed non-competitive semanticscholar.org
Sphingosine Kinase (SphK)Quinoline-5,8-dionesNot specified mdpi.com
DNA Gyrase / TopoisomerasesQuinolone derivativesTargeting enzyme-DNA complex rsc.orgnih.gov
DNA Methyltransferase 1 (DNMT1)Quinoline-based analogsInhibition via DNA intercalation nih.gov
Dihydrofolate Reductase (DHFR)Quinoline-based scaffoldsNot specified rsc.org
Protein Kinase C (PKC), B-RAFDihydroquinoline embelin derivativesNot specified nih.gov

While extensive research has focused on enzyme inhibition, the quinoline scaffold is also present in molecules designed to interact with cellular receptors. Complex imidazoquinoline derivatives have been shown to possess potent agonist activity at dopamine (B1211576) (D2) and serotonin (B10506) (5HT1A) receptors, suggesting that the quinoline framework can be adapted for specific G-protein-coupled receptor targeting. acs.org In a related context, tricyclic purine (B94841) derivatives, which share heterocyclic structural similarities, have been developed as highly potent and selective antagonists for A2A and A3 adenosine (B11128) receptors. nih.gov These examples highlight the versatility of heterocyclic scaffolds, including quinolinones, in the design of receptor modulators.

Table 2: Receptor Interactions of Quinoline-Containing Compounds
Receptor TargetCompound ClassModulation EffectReference
Dopamine (D2)Imidazoquinoline derivativeAgonist acs.org
Serotonin (5HT1A)Imidazoquinoline derivativeAgonist acs.org
Adenosine (A3)Tricyclic imidazopurinoneAntagonist nih.gov

A primary mechanism of action for many quinoline-based compounds is their direct interaction with DNA. The planar aromatic structure of the quinoline ring system facilitates intercalation between the base pairs of the DNA double helix. nih.govnih.gov

This mode of binding has been demonstrated for 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), which intercalates and inhibits the activity of DNA topoisomerase II. nih.gov Similarly, certain quinoline analogs inhibit DNA methyltransferases by intercalating into the DNA minor groove, which causes a conformational change that moves the enzyme's catalytic domain away from the DNA substrate. nih.gov This physical obstruction and distortion of the DNA helix underpins the inhibition of enzymes that process DNA, such as polymerases and base excision repair glycosylases. nih.gov

Table 3: Mechanisms of DNA Interaction
Compound ClassInteraction MechanismConsequenceReference
Indolo[2,3-b]quinolinesDNA IntercalationInhibition of Topoisomerase II nih.gov
Quinoline-based analogsMinor groove intercalationInhibition of DNA methyltransferases nih.gov
Table 4: Biochemical Pathways Modulated by Dihydroquinolin-2-one Derivatives
Signaling PathwayEffectCompound ClassReference
NF-κBBlockadeDihydroquinoline embelin derivatives nih.gov
Akt/β-cateninModulationDihydroquinoline embelin derivatives nih.gov
p38 MAPKModulationDihydroquinoline embelin derivatives nih.gov

In Vitro Mechanistic Efficacy Models

The biological activities of dihydroquinolin-2-one systems have been characterized using a variety of in vitro models to assess their efficacy and elucidate their mechanisms of action.

Anticancer Models : The anticancer potential of pyridine-quinoline hybrids has been evaluated against a panel of cancer cell lines, including myeloid leukemia (NFS-60), liver (HepG-2), prostate (PC-3), and colon (Caco-2). semanticscholar.org In these models, active compounds were shown to induce apoptosis, a form of programmed cell death, which was confirmed by measuring the activation of caspases 3/7. semanticscholar.org

Cardioprotective Models : To screen for cardioprotective activity, a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes has been utilized. nih.gov Certain quinoline-embelin derivatives were found to attenuate the toxic effects of doxorubicin (B1662922) by acting on oxidative stress and apoptosis. nih.gov

Antimicrobial Models : The antimicrobial efficacy of quinoline-based hybrids has been tested against a range of clinically significant pathogens. nih.gov These in vitro assays determine the minimum inhibitory concentration (MIC) against various fungal species (Cryptococcus neoformans, Candida spp.) and bacteria, including mycobacteria. nih.gov

Table 5: In Vitro Models for Efficacy Assessment
Model SystemPurposeKey FindingsReference
Cancer cell lines (HepG-2, PC-3, etc.)Anticancer efficacyInduction of apoptosis and caspase activation semanticscholar.org
H9c2 cardiomyocytesCardioprotective efficacyAttenuation of doxorubicin-induced toxicity nih.gov
Pathogenic microbes (bacteria, fungi)Antimicrobial activityDetermination of Minimum Inhibitory Concentration (MIC) nih.gov

Microbial Metabolism and Degradation Pathways of Quinoline Scaffolds

The environmental fate and metabolism of quinoline scaffolds are important aspects of their biological profile. Studies on microbial degradation have shown that certain bacteria can utilize quinoline as a source of carbon, nitrogen, and energy. nih.gov For instance, strains of Pseudomonas diminuta and Bacillus circulans are capable of degrading quinoline. nih.gov A key step in this metabolic pathway is the formation of 2-Oxo-1,2-dihydroquinoline (also known as 2-hydroxyquinoline (B72897) or carbostyril) as the initial metabolite in the degradation process. nih.gov This demonstrates a natural pathway for the biotransformation of the fundamental quinoline ring into the dihydroquinolin-2-one structure.

Table 6: Microbial Metabolism of Quinoline
MicroorganismMetabolic ProductReference
Pseudomonas diminuta2-Oxo-1,2-dihydroquinoline nih.gov
Bacillus circulans2-Oxo-1,2-dihydroquinoline nih.gov

Derivative Chemistry and Novel Scaffold Exploration Based on 5,8 Dimethyl 1,2 Dihydroquinolin 2 One

Design and Synthesis of Functionalized Analogs and Hybrids

The dihydroquinolin-2-one skeleton is a prevalent structural motif in a variety of natural products and bioactive molecules, which has spurred significant interest in the development of new synthetic methodologies for its functionalization. mdpi.compreprints.org These methods are crucial for creating analogs of 5,8-dimethyl-1,2-dihydroquinolin-2-one with tailored properties. Synthetic strategies often involve the catalytic annulation of α,β-unsaturated N-arylamides, which can proceed through electrophilic cyclization, radical-initiated cyclization, or photochemical pathways. mdpi.com

Electrophilic Cyclization: Intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides is a common method for constructing the dihydroquinolin-2-one core. mdpi.com This reaction is typically mediated by Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA), or Lewis acids like aluminum chloride (AlCl₃). mdpi.com

Radical-Initiated Cyclization: A variety of radical-based methods have been developed for the synthesis of dihydroquinolin-2-ones. These approaches offer alternative pathways for forming the heterocyclic ring and introducing functional groups.

Decarboxylative Cyclization: The reaction of N-arylcinnamamides with aliphatic carboxylic acids, using silver nitrate (B79036) (AgNO₃) and potassium persulfate (K₂S₂O₈), generates alkyl radicals that can add to the α,β-unsaturated system, followed by cyclization to yield 3,4-disubstituted dihydroquinolin-2-ones. mdpi.com

Copper-Catalyzed Tandem Radical Addition/Cyclization: Copper(I) oxide (Cu₂O) can catalyze the reaction between N-arylcinnamamides and benzyl (B1604629) hydrocarbons in the presence of an oxidant like tert-butylperoxy benzoate (B1203000) (TBPB). This process involves the formation of a benzyl radical, which then undergoes addition and cyclization. mdpi.com

Visible-Light Photocatalysis: Using photocatalysts such as fac-Ir(ppy)₃, carboxylic acids can serve as acyl radical precursors. These radicals can then react with N-phenylcinnamamide in a tandem acylarylation of the olefin to produce the dihydroquinolin-2-one structure. mdpi.com

The synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, can be achieved by incorporating desired functional groups into the starting materials or by post-synthesis modification of the dihydroquinolin-2-one core. For instance, the introduction of functional groups through these synthetic methods allows for subsequent coupling reactions to attach other heterocyclic systems or pharmacophores.

Below is a table summarizing various synthetic approaches to functionalized dihydroquinolin-2-one analogs.

Reaction Type Catalyst/Reagent Reactants Key Features
Electrophilic CyclizationBrønsted or Lewis Acids (e.g., TFA, AlCl₃)α,β-Unsaturated N-arylamidesIntramolecular Friedel-Crafts reaction.
Decarboxylative Radical CyclizationAgNO₃ / K₂S₂O₈N-arylcinnamamides and aliphatic carboxylic acidsGenerates alkyl radicals for addition-cyclization.
Copper-Catalyzed Radical CyclizationCu₂O / TBPBN-arylcinnamamides and benzyl hydrocarbonsTandem radical addition and cyclization.
Visible-Light Photocatalysisfac-Ir(ppy)₃N-phenylcinnamamide and carboxylic acidsForms acyl radicals for reaction with the olefin.

Heterocyclic Ring Fusions and Annulations

Expanding the chemical architecture of this compound through heterocyclic ring fusions and annulations is a key strategy for exploring novel chemical space and generating compounds with unique pharmacological profiles. Annulation, the formation of a new ring onto a pre-existing one, can be achieved through various synthetic transformations. mdpi.com

One approach involves the use of α-diazo sulfonium (B1226848) salts reacting with binucleophilic α-vinylanilines in a Brønsted acid-promoted, metal-free annulation. This process proceeds through a dicationic intermediate, leading to the formation of quinoline (B57606) structures. acs.org While this method builds the quinoline core itself, similar principles of intramolecular cyclization and condensation can be applied to derivatives of this compound that bear appropriate functional groups.

For instance, a functionalized this compound with a reactive methylene (B1212753) group and a suitably positioned leaving group could undergo intramolecular cyclization to form a new fused ring. Similarly, introducing ortho-functionalized amino or hydroxyl groups on an N-aryl substituent could provide sites for subsequent annulation reactions to build additional heterocyclic rings.

The synthesis of fused heterocyclic systems can also be approached through multi-component reactions. For example, a one-pot reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297) can lead to dihydroquinoline analogs with fused rings. ajgreenchem.com Adapting such a strategy to start with or incorporate the this compound scaffold could yield novel polycyclic structures.

The following table outlines conceptual strategies for heterocyclic ring fusions with the this compound core.

Strategy Required Functional Groups on Core Potential Reactants Resulting Fused System (Example)
Intramolecular CyclizationHalogenated alkyl chain and active methylene groupBaseFused cyclopropane (B1198618) or cyclobutane (B1203170) ring
Condensation and AnnulationN-aryl substituent with ortho-amino groupDicarbonyl compoundsFused pyrazine (B50134) or quinoxaline (B1680401) ring
Multi-component ReactionAs a component in the reaction mixtureAldehydes, amines, active methylene compoundsFused pyridine (B92270) or pyrimidine (B1678525) rings

Pharmacophore Development and Optimization Strategies in Academic Medicinal Chemistry

The dihydroquinolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. mdpi.com Derivatives of this core have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comontosight.aiontosight.ai The development and optimization of pharmacophores based on the this compound core involve systematic modifications of its structure to enhance potency and selectivity for a specific biological target.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Starting with the this compound scaffold, medicinal chemists can explore structure-activity relationships (SAR) by introducing a variety of substituents at different positions of the dihydroquinolin-2-one ring system. The synthetic methods described in section 7.1 provide the tools to create a library of analogs with diverse functional groups.

Key optimization strategies include:

Substitution at the N-1 position: Introducing different alkyl or aryl groups can influence lipophilicity and steric interactions with the target protein.

Modification at the C-3 and C-4 positions: The stereochemistry and nature of substituents at these positions are often critical for activity. The synthesis of both cis and trans isomers allows for a thorough exploration of the 3D pharmacophore space.

Functionalization of the benzene (B151609) ring: While the core compound is 5,8-dimethyl substituted, further modifications to these methyl groups or the addition of other substituents can fine-tune electronic properties and target interactions.

In silico methods, such as molecular docking, can guide the design of new analogs by predicting their binding affinity and orientation within the active site of a target protein. researchgate.net This computational approach, combined with synthetic chemistry and biological evaluation, accelerates the optimization of lead compounds.

Exploration of New Chemical Space around the Dihydroquinolin-2-one Core

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. mit.edunih.gov Exploring new regions of this space is a fundamental goal in drug discovery, as it can lead to the identification of novel molecular scaffolds with unprecedented biological activities. The this compound core serves as a starting point for venturing into uncharted areas of chemical space.

The synthesis of functionalized analogs and fused heterocyclic systems, as discussed previously, are primary methods for expanding the chemical space around this core structure. ontosight.ai By introducing diverse functional groups, varying stereochemistry, and constructing novel polycyclic systems, researchers can generate molecules with a wide range of physicochemical properties and three-dimensional shapes.

Strategies for exploring new chemical space include:

Combinatorial Chemistry: The systematic and parallel synthesis of a large number of derivatives from a common scaffold.

Diversity-Oriented Synthesis: The creation of structurally diverse and complex molecules from simple starting materials, often through branching reaction pathways.

Fragment-Based Drug Discovery: The identification of small molecular fragments that bind to a biological target, which can then be grown or linked together to create more potent leads. The dihydroquinolin-2-one core itself can be considered a large fragment upon which to build.

The ultimate aim of exploring new chemical space is to discover molecules with novel mechanisms of action or improved therapeutic profiles compared to existing drugs. The versatility of the this compound scaffold makes it an excellent platform for such endeavors, providing a solid foundation for the design and synthesis of the next generation of therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 5,8-Dimethyl-1,2-dihydroquinolin-2-one, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their coupling relationships with adjacent protons. The two methyl groups at positions 5 and 8 would each produce a singlet in the upfield region (around δ 2.0-2.5 ppm). The protons on the dihydropyridinone ring, specifically at the C3 and C4 positions, would likely appear as doublets, and the N-H proton would present as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

A ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon (C2) of the lactam would be the most downfield signal (typically δ 160-170 ppm). The aromatic and olefinic carbons would resonate in the δ 110-150 ppm range, while the carbons of the two methyl groups would appear far upfield (δ 15-25 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

The expected exact mass for the molecular ion [M]⁺ of C₁₁H₁₁NO is 173.0841 g/mol . In an HRMS experiment (e.g., using ESI or EI ionization), observing a peak at this precise m/z value would provide strong evidence for the compound's elemental composition. The mass spectrum would also display a characteristic fragmentation pattern, which can provide further structural information as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structure Determination

The analysis would reveal the planarity of the quinolinone ring system and the spatial orientation of the methyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (involving the N-H group and the carbonyl oxygen) and π-stacking, that dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties. Despite the utility of this technique, no published crystal structure data for this compound is currently available.

Electrochemical Characterization for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the oxidation and reduction (redox) properties of a molecule. These properties are important for applications in materials science and medicinal chemistry. A cyclic voltammetry experiment on this compound would involve scanning the potential of an electrode and measuring the resulting current.

The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. The quinolinone core is electroactive, and the presence of electron-donating methyl groups would be expected to influence its redox potentials compared to the unsubstituted parent compound. The electrochemical behavior, such as the reversibility of the redox processes, could provide insight into the stability of the resulting radical ions. However, specific experimental data from such studies on this compound has not been reported in the literature.

Other Spectroscopic Techniques for Functional Group Analysis

Other spectroscopic techniques are routinely used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of key functional groups. For this compound, one would expect to see a characteristic absorption band for the N-H stretch (around 3200-3400 cm⁻¹), a strong absorption for the carbonyl (C=O) stretch of the lactam (around 1650-1680 cm⁻¹), and bands corresponding to C=C stretching in the aromatic and olefinic portions of the molecule (around 1500-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is related to its conjugated system. The spectrum of this compound would be expected to show absorption maxima (λ_max) in the UV region, characteristic of the conjugated π-system of the quinolinone ring. The position and intensity of these absorptions are useful for quantitative analysis and for studying interactions with other molecules.

Despite the established utility of these methods, specific spectral data for this compound remains unpublished.

Future Research Directions and Unexplored Avenues

Elucidation of Complex Reaction Pathways and Intermediates

The synthesis of the dihydroquinolin-2(1H)-one (DHQO) skeleton can be achieved through various methods, including electrophilic cyclization and radical-initiated cyclization. mdpi.com A significant area for future research lies in applying and adapting these methods specifically for the synthesis of 5,8-Dimethyl-1,2-dihydroquinolin-2-one and elucidating the precise mechanisms and intermediates involved.

Furthermore, radical cyclization pathways present a complex and promising area of study. mdpi.com These reactions often involve the formation of various radical intermediates. For instance, copper-catalyzed tandem reactions can proceed through the formation of a benzyl (B1604629) radical, which then reacts with an N-arylcinnamamide substrate to initiate cyclization. mdpi.com Future studies should aim to identify and characterize the specific radical intermediates formed during the synthesis of this compound. This could involve spectroscopic analysis and trapping experiments to provide direct evidence of the proposed mechanistic steps, such as the 6-endo-trig cyclization and subsequent oxidation/deprotonation processes. mdpi.com

Table 1: Potential Reaction Intermediates for Future Investigation

Reaction Type Potential Intermediate Key Influencing Factors for 5,8-Dimethyl Derivative
Electrophilic Cyclization Acylium ion or stabilized carbocation Electronic donation from methyl groups; steric hindrance at cyclization sites.
Radical Addition/Cyclization Alkyl or Acyl radical adduct Stability of the radical intermediate; influence of methyl groups on intramolecular cyclization sterics.

This table outlines hypothetical intermediates for this compound synthesis based on known mechanisms for the general DHQO scaffold, highlighting areas for future experimental validation.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, a compound with limited empirical data, advanced computational approaches are an essential and unexplored avenue.

Future work should involve the use of Density Functional Theory (DFT) to model the geometric and electronic structure of the molecule. Such calculations can predict spectroscopic signatures (like FT-IR) and analyze π-electron delocalization, providing insights into the molecule's stability and reactivity. mdpi.com DFT can also be used to map reaction pathways, calculate activation energies for different synthetic routes, and predict the relative stability of potential intermediates, thereby complementing experimental mechanistic studies. mdpi.com

Moreover, in silico pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) and toxicity predictions are critical for assessing the drug-likeness of a novel compound. nih.govmdpi.com Molecular docking studies could be employed to screen this compound against libraries of known biological targets, such as protein kinases, to identify potential therapeutic applications. nih.gov These predictive models can prioritize experimental efforts by identifying the most promising biological targets before undertaking resource-intensive laboratory screening.

Table 2: Proposed Computational Studies for this compound

Computational Method Research Goal Predicted Outcome
Density Functional Theory (DFT) Elucidate electronic structure and reaction mechanisms. Optimized molecular geometry, vibrational frequencies, reaction energy profiles. mdpi.com
Molecular Docking Identify potential biological targets. Binding affinities and interaction modes with proteins (e.g., kinases, receptors). nih.gov
Molecular Dynamics (MD) Simulation Assess stability of ligand-protein complexes. Information on the dynamic behavior and stability of the compound in a biological environment. nih.gov

Identification of Novel Biological Targets and Mechanism-Based Modulators

The quinoline (B57606) and quinolinone scaffolds are cornerstones in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. researchgate.netorientjchem.org A major unexplored avenue for this compound is the systematic screening and identification of its biological activities and molecular targets.

Given that many quinoline derivatives function as kinase inhibitors, a primary research direction would be to screen this compound against a panel of human kinases involved in cancer progression, such as VEGFR2, which is a target for other dihydroquinolinone analogues. nih.gov The specific substitution pattern of the 5,8-dimethyl derivative could confer unique selectivity and potency. High-throughput screening campaigns against various cancer cell lines (e.g., breast, cervical, bone marrow) could reveal selective cytotoxicity, warranting further investigation into its mechanism of action, such as cell cycle arrest or apoptosis induction. nih.gov

Beyond cancer, the broad bioactivity of the quinoline core suggests potential applications in other areas. ontosight.ai Future research should explore its efficacy as an antimicrobial agent against clinically relevant bacterial and fungal strains. Furthermore, investigating its activity against enzymes and receptors involved in neurodegenerative or inflammatory diseases could uncover entirely new therapeutic possibilities for this understudied molecule.

Sustainable and Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. A forward-looking research direction for this compound is the development of sustainable and green synthetic methodologies.

Current synthetic routes often rely on traditional organic solvents and may have poor atom economy. google.com Future research could focus on implementing greener alternatives. This includes exploring ultrasound-assisted multicomponent reactions, which can lead to higher yields and shorter reaction times compared to conventional heating. nih.gov The use of water as a reaction solvent or solvent-free conditions represents another important green chemistry approach that has been successfully applied to similar heterocyclic syntheses. nih.govresearchgate.net

Developing catalytic systems that are metal-free or use abundant, non-toxic metals would be a significant advancement. mdpi.com For example, Brønsted acid-promoted, metal-free annulation has been used for other quinoline syntheses and could be adapted for this specific derivative. acs.org The overarching goal is to design a synthetic pathway that is not only high-yielding but also minimizes waste, reduces energy consumption, and avoids the use of hazardous reagents, aligning with the principles of green chemistry.

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